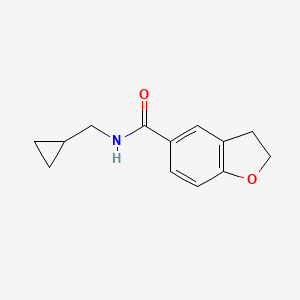
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide, also known as CRF1 receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which plays a crucial role in regulating the body's response to stress.
Wirkmechanismus
The N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide receptor is located in various regions of the brain, including the amygdala, hippocampus, and prefrontal cortex, and is involved in regulating the body's stress response. N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide acts as a selective antagonist of the N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide receptor, which inhibits the activation of the receptor and reduces the body's stress response.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been shown to have several biochemical and physiological effects, including reducing anxiety-like behaviors, improving cognitive function, and reducing drug-seeking behavior in animal models. The compound has also been shown to have a positive effect on the immune system, reducing inflammation and promoting wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has several advantages for lab experiments, including its selectivity for the N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide receptor and its ability to reduce stress-induced behaviors in animal models. However, the compound has limitations, including its complex synthesis method and potential side effects on the immune system.
Zukünftige Richtungen
The potential therapeutic applications of N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide are vast, and several future directions for research include:
1. Investigating the compound's efficacy in treating anxiety disorders and depression in humans.
2. Studying the compound's effects on the immune system and its potential as an anti-inflammatory agent.
3. Exploring the compound's potential as a treatment for addiction and drug-seeking behavior.
4. Investigating the compound's effects on cognitive function and memory.
5. Developing new and more efficient synthesis methods for the compound.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide involves several steps, including the preparation of the starting materials, the formation of the benzofuran ring, and the introduction of the cyclopropylmethyl and carboxamide groups. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions, including anxiety disorders, depression, and addiction. The compound has been shown to reduce stress-induced behaviors in animal models and may have the potential to treat stress-related disorders in humans.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(14-8-9-1-2-9)11-3-4-12-10(7-11)5-6-16-12/h3-4,7,9H,1-2,5-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKFWBNZGADIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


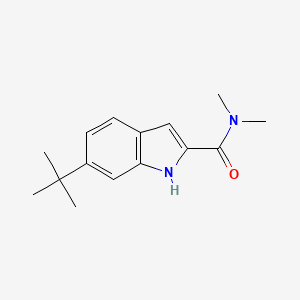


![N-cyclohexylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7496234.png)
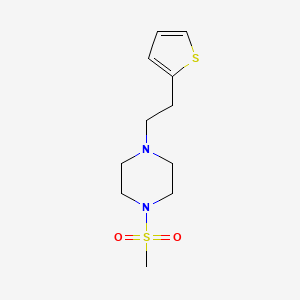
![4-[(4-chloro-3-nitrophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B7496243.png)
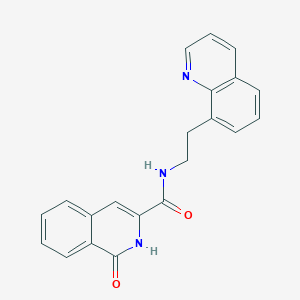
![N-(2-methoxy-5-methylphenyl)-2-[3-(5-methyltetrazol-1-yl)anilino]acetamide](/img/structure/B7496251.png)
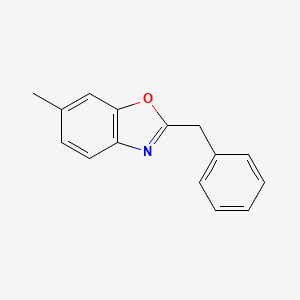
![N-(2,5-dimethoxyphenyl)-2-[3-(5-methyltetrazol-1-yl)anilino]acetamide](/img/structure/B7496256.png)

![N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide](/img/structure/B7496276.png)
![2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7496284.png)